molecular formula C7H4ClIN2S B12819578 4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine

4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine

Cat. No.: B12819578
M. Wt: 310.54 g/mol
InChI Key: IQRWAIUAABHVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that contains both chlorine and iodine atoms. It belongs to the thienopyrimidine family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with iodine and a suitable methylating agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, thiols, or thioethers .

Scientific Research Applications

4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of inflammatory mediators, disruption of viral replication, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylthieno[3,2-d]pyrimidine
  • 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine
  • 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine

Uniqueness

4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens in the thienopyrimidine scaffold provides distinct chemical properties that can be exploited for various applications .

Properties

Molecular Formula

C7H4ClIN2S

Molecular Weight

310.54 g/mol

IUPAC Name

4-chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C7H4ClIN2S/c1-3-10-4-2-5(9)12-6(4)7(8)11-3/h2H,1H3

InChI Key

IQRWAIUAABHVSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)SC(=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.